![molecular formula C22H40O8Sn B14289446 2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) CAS No. 138815-83-5](/img/structure/B14289446.png)
2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes two butyl groups attached to a tin atom, and two 2-ethylbutanoic acid groups linked through oxycarbonyl bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) typically involves the reaction of dibutyltin oxide with 2-ethylbutanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The oxycarbonyl bridges play a role in stabilizing these complexes and enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Dibutyltin dichloride: Another organotin compound used in similar applications.
Dibutyltin diacetate: Known for its use as a catalyst in polymerization reactions.
Uniqueness
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds
Propiedades
Número CAS |
138815-83-5 |
|---|---|
Fórmula molecular |
C22H40O8Sn |
Peso molecular |
551.3 g/mol |
Nombre IUPAC |
2-[dibutyl-(2-carboxy-2-ethylbutanoyl)oxystannyl]oxycarbonyl-2-ethylbutanoic acid |
InChI |
InChI=1S/2C7H12O4.2C4H9.Sn/c2*1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h2*3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
RSJWUZFRDSTFGE-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C(CC)(CC)C(=O)O)OC(=O)C(CC)(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
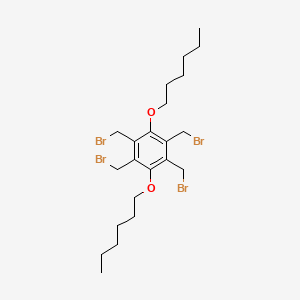

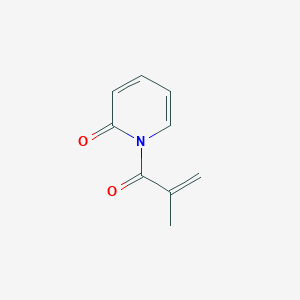


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
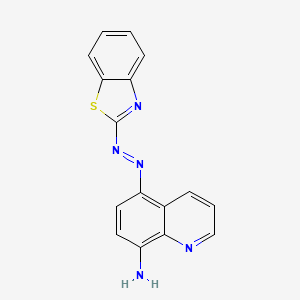
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
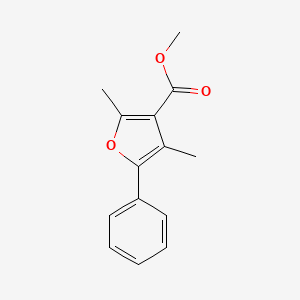
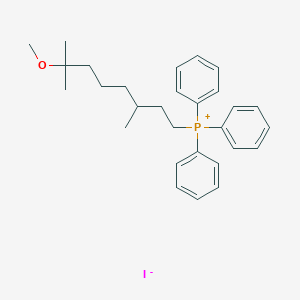
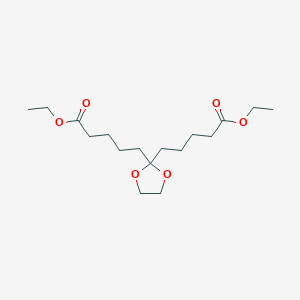
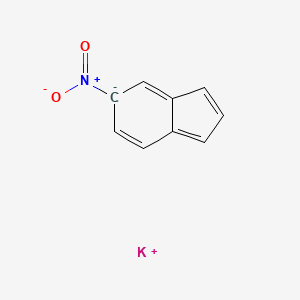
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
